Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester

Description

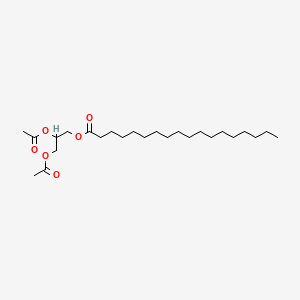

Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester (CAS 33599-07-4) is a glycerol-derived ester with a stearic acid (C18:0) backbone substituted with two acetyloxy groups at the 2- and 3-positions of the propyl chain. It is a minor component (≈10%) of COMGHA (Glycerides, Castor-oil-mono-, hydrogenated, acetates), a mixture used in food and pharmaceutical industries for its emulsifying properties . Its empirical formula is C25H46O6, and its physicochemical properties include a calculated logP (octanol/water partition coefficient) of 8.863, indicating high hydrophobicity .

Properties

IUPAC Name |

2,3-diacetyloxypropyl octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h24H,4-21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYNAKWAAXYNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274041 | |

| Record name | 2,3-Diaceto-1-stearin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33599-07-4 | |

| Record name | NSC83201 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diaceto-1-stearin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester, also known as stearic acid diacetate or glycerol 1-octadecanoate diacetate, is a complex organic compound with significant biological activity. Its structure consists of a glycerol backbone with two acetyloxy groups and an octadecanoic acid moiety. This compound is of interest in various fields including biochemistry, pharmacology, and industrial applications due to its unique properties and potential therapeutic benefits.

- Molecular Formula: CHO

- Molecular Weight: 442.63 g/mol

- CAS Registry Number: 33599-07-4

The compound is characterized by its stability and reactivity due to the presence of ester groups, which can be hydrolyzed by lipases to release octadecanoic acid and glycerol .

The biological activity of this compound primarily involves its interaction with lipid membranes and enzymes. The hydrolysis of the ester groups by lipases is a critical step that enhances its bioavailability and therapeutic efficacy. This process allows for the release of fatty acids and glycerol, which can then participate in various metabolic pathways .

Biological Activities

-

Antioxidant Properties:

- The compound has been shown to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Studies indicate that it may help in reducing lipid peroxidation in biological systems.

- Anti-inflammatory Effects:

- Lipid Metabolism:

Study on Toxicity and Safety

A toxicokinetic study conducted on rats evaluated the safety profile of this compound. The results indicated:

- No observed adverse effects (NOAEL) at doses up to 5000 mg/kg body weight.

- The compound was extensively hydrolyzed in the intestine, with rapid excretion primarily as CO₂, suggesting low systemic absorption and toxicity .

Clinical Application Research

In a clinical setting, octadecanoic acid derivatives have been explored for their potential applications in drug formulations. A study highlighted its effectiveness as an excipient in enhancing the stability and release profiles of certain pharmaceuticals .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | CHO | 442.63 g/mol |

| Octadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester | CHO | 426.67 g/mol |

| Octadecanoic acid, 2,3-dihydroxypropyl ester | CHO | 358.57 g/mol |

This table illustrates the molecular diversity among compounds related to octadecanoic acid and highlights how structural variations can influence biological activity.

Scientific Research Applications

Synthesis and Production

The synthesis of octadecanoic acid, 2,3-bis(acetyloxy)propyl ester typically involves the esterification of octadecanoic acid with glycerol in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions at temperatures between 150-200°C. In industrial settings, continuous flow reactors are utilized for better control over reaction parameters, ensuring high yield and purity.

Chemistry

- Reagent in Organic Synthesis: Used for synthesizing various organic compounds due to its reactivity.

- Analytical Chemistry Standard: Serves as a standard for calibrating analytical instruments.

Biology

- Lipid Metabolism Studies: Investigated for its role in lipid metabolism, influencing triglyceride and phospholipid synthesis and breakdown.

- Drug Delivery Systems: Employed in lipid-based drug delivery formulations to enhance bioavailability and therapeutic efficacy.

Medicine

- Pharmaceutical Formulations: Explored as an excipient in drug formulations due to its stability and compatibility with various active ingredients.

- Potential Therapeutics: Research indicates possible applications in targeted drug delivery systems.

Industry

- Cosmetics Manufacturing: Utilized in the production of creams and lotions due to its emollient properties.

- Lubricants and Surfactants: Acts as a lubricant and surfactant in various industrial processes.

Case Study: Drug Delivery Systems

Research has demonstrated that incorporating octadecanoic acid derivatives into drug formulations enhances the bioavailability of poorly soluble drugs. The compound's ability to form stable emulsions improves the targeted delivery of therapeutics to specific tissues.

Study on Lipid Metabolism

A study highlighted the influence of octadecanoic acid derivatives on lipid profiles within biological systems. The compound was shown to modulate the synthesis and breakdown of essential lipids critical for cellular integrity.

Comparison with Similar Compounds

Octadecanoic Acid, 2,3-Bis[(trimethylsilyl)oxy]propyl Ester (CAS 1188-75-6)

- Structure : Replaces acetyloxy groups with trimethylsilyl (TMS) groups.

- Properties :

- Bioactivity :

Octadecatrienoic Acid, 2,3-Bis(acetyloxy)propyl Ester

- Structure : Features a tri-unsaturated C18:3 fatty acid chain instead of saturated C18:0.

- Lower correlation coefficients (-1.09 to -1.13) in bioactivity models compared to its saturated counterpart .

Hexadecanoic Acid, 2,3-Bis(acetyloxy)propyl Ester (CAS 64427)

- Structure : Shorter C16:0 fatty acid chain.

- Applications: Found in Spinifex littoreus and Cenchrus biflorus extracts, associated with antimicrobial and phytochemical properties . No reported direct bioactivity in anti-leukemic or antioxidant assays .

Octadecanoic Acid, 2,3-Dihydroxypropyl Ester

- Structure : Hydroxyl groups replace acetyloxy groups.

- Bioactivity: Exhibited nematicidal activity against root-knot nematodes in Bacillus amyloliquefaciens extracts . Identified in Cenchrus biflorus but lacked antioxidant efficacy .

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP | Water Solubility (log10WS) | CAS Number |

|---|---|---|---|---|---|

| Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester | C25H46O6 | 466.63 | 8.863 | -4.38 | 33599-07-4 |

| Octadecanoic acid, 2,3-bis(TMS)propyl ester | C27H58O4Si2 | 502.92 | 8.863 | -4.38 | 1188-75-6 |

| Octadecatrienoic acid, 2,3-bis(acetyloxy)propyl ester | C25H40O6 | 436.58 | ~8.5* | Not reported | N/A |

| Hexadecanoic acid, 2,3-bis(acetyloxy)propyl ester | C23H42O6 | 414.58 | ~7.9* | Not reported | 64427 |

*Estimated based on structural analogs.

Bioactivity Trends

- Acetyl vs. TMS Groups : TMS derivatives exhibit higher pharmacological potency due to increased lipophilicity, enhancing membrane permeability and target binding .

- Chain Length and Saturation : Saturated C18:0 esters (e.g., stearic acid derivatives) show better stability and bioactivity correlation compared to unsaturated analogs .

Research Implications

- Pharmaceutical Applications : TMS derivatives are promising candidates for antiplatelet/anticoagulant therapies, while acetyloxy analogs may serve as inert excipients .

- Agricultural Uses : Hydroxyl-substituted esters (e.g., 2,3-dihydroxypropyl ester) warrant further study as eco-friendly nematicides .

- Metabolomics: Structural variants like octadecatrienoic acid esters may serve as biomarkers for plant metabolic profiling .

Q & A

Basic Research Questions

Q. How can the structure of Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester be confirmed using spectroscopic and chromatographic methods?

- Methodological Answer :

- Mass Spectrometry (MS) : The exact mass of the compound is 442.3294 g/mol , confirmed via high-resolution MS (HRMS) to distinguish it from isomers .

- GC-MS : Used for identification in plant extracts (e.g., artichoke waste), where retention indices and fragmentation patterns are compared to reference libraries .

- NMR : H and C NMR can resolve acetyloxy groups at positions 2 and 3 on the glycerol backbone, with characteristic peaks for ester carbonyls (~170-175 ppm) and glycerol protons (δ 4.1-5.3 ppm) .

Q. What analytical techniques are recommended for quantifying this ester in complex biological matrices?

- Methodological Answer :

- GC-MS with Derivatization : Fatty acid esters often require silylation (e.g., using BSTFA) to improve volatility. Quantify using internal standards like deuterated stearic acid derivatives .

- HPLC-ELSD : Evaporative light scattering detection (ELSD) is effective for non-UV-absorbing lipids. Use a C18 column with isocratic elution (acetonitrile:water, 85:15) .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis of this ester with high regioselectivity and purity?

- Methodological Answer :

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively acetylate glycerol at positions 2 and 3 in solvent-free systems, achieving >90% purity. Monitor reaction progress via thin-layer chromatography (TLC) .

- Protection-Deprotection : Protect glycerol’s primary hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before acetylating positions 2 and 3. Deprotect with tetrabutylammonium fluoride (TBAF) .

Q. How does this compound interact with lipid bilayers, and what are the implications for drug delivery systems?

- Methodological Answer :

- Langmuir Monolayer Studies : Measure surface pressure-area isotherms to assess integration into phospholipid monolayers. The ester’s acetyl groups reduce packing density, enhancing membrane fluidity .

- Molecular Dynamics Simulations : Simulate interactions with DPPC bilayers; the ester’s branched structure disrupts acyl chain order, suggesting utility as a permeability enhancer .

Q. What mechanisms underlie its reported anti-inflammatory and anti-diabetic bioactivity?

- Methodological Answer :

- In Vitro Assays :

- COX-2 Inhibition : Test in RAW 264.7 macrophages using LPS-induced prostaglandin E2 (PGE2) ELISA. Compare IC50 values to celecoxib .

- PPAR-γ Activation : Use a luciferase reporter assay in HEK293 cells. The ester’s acetyl groups may enhance binding to the ligand-binding domain .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported melting points and solubility profiles of this compound?

- Methodological Answer :

- Purity Assessment : Contradictions often arise from impurities. Recrystallize from ethanol:water (70:30) and verify purity via DSC (melting point ~45–48°C) .

- Solvent Effects : Solubility in hydrophobic solvents (e.g., hexane) varies with acyl chain packing. Use Hansen solubility parameters to predict compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.